N-(2-acetamido)-2-aminoethanesulfonic acid (ACES): A Technical Guide to its Chemical Properties for Researchers and Drug Development Professionals
N-(2-acetamido)-2-aminoethanesulfonic acid (ACES): A Technical Guide to its Chemical Properties for Researchers and Drug Development Professionals
An In-depth Examination of a Versatile Biological Buffer
N-(2-acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic biological buffer that has found widespread application in biochemical, molecular biology, and pharmaceutical research. As one of the "Good's buffers," developed to provide stable pH environments in the physiological range, a thorough understanding of its chemical properties is paramount for its effective use in experimental and formulation contexts. This technical guide provides a comprehensive overview of the chemical properties of ACES, including detailed experimental methodologies and data presented for clarity and comparative analysis.
Core Chemical and Physical Properties
ACES is a white crystalline powder characterized by its high solubility in water and stability under typical laboratory conditions.[1] Its zwitterionic nature, arising from the presence of both a sulfonic acid group and an amino group, contributes to its excellent buffering capacity.
Quantitative Data Summary
The key quantitative properties of N-(2-acetamido)-2-aminoethanesulfonic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀N₂O₄S | [2] |
| Molecular Weight | 182.20 g/mol | [2][3] |
| pKa (at 25 °C) | 6.78 - 6.9 | [2][3] |
| Useful Buffering pH Range | 6.1 - 7.5 | [3] |
| Melting Point | >220 °C (decomposes) | |
| Water Solubility | Highly soluble | [1] |
| Appearance | White crystalline powder | [1] |
Dissociation and Buffering Mechanism
The buffering capacity of ACES is centered around the equilibrium of its amino group. The pKa of approximately 6.8 makes it an effective buffer for maintaining a stable pH in the physiological range.
The dissociation equilibrium of ACES in an aqueous solution can be represented as follows:
Experimental Protocols
A cornerstone of robust scientific research is the ability to replicate and verify experimental findings. This section details the methodologies for determining the key chemical properties of ACES.
Determination of pKa by Potentiometric Titration
The pKa of ACES can be accurately determined using potentiometric titration. This method involves the gradual addition of a strong base to a solution of ACES and monitoring the corresponding change in pH.
Methodology:
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Preparation of ACES Solution: A standard solution of ACES (e.g., 0.1 M) is prepared by dissolving a precisely weighed amount of high-purity ACES powder in deionized water.
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Titration Setup: The ACES solution is placed in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C). A calibrated pH electrode and a magnetic stirrer are immersed in the solution.
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Titration: A standardized solution of a strong base, typically sodium hydroxide (NaOH), is added in small, precise increments from a burette.
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Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
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Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point is identified as the point of steepest inflection in the curve. The pKa is determined as the pH at the half-equivalence point, where half of the ACES has been neutralized.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
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Preparation of Saturated Solution: An excess amount of ACES powder is added to a known volume of the solvent (e.g., deionized water) in a sealed flask.
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Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid temperature changes during this step.
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Quantification: The concentration of ACES in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry, HPLC, or by gravimetric analysis after solvent evaporation.
Metal Ion Chelation: Potentiometric and Spectroscopic Analysis
ACES has been shown to interact with certain metal ions, a critical consideration for its use in biological systems where metal ions are often present. The stability constants of these metal-ACES complexes can be determined using a combination of potentiometry and spectroscopy.[4]
Methodology for Cu(II) Complexation: [4]
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Potentiometric Titrations: Solutions containing known concentrations of ACES and copper(II) ions are titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration.
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Spectroscopic Measurements: UV-Vis spectra of the ACES-Cu(II) solutions are recorded at various pH values and molar ratios to observe changes in the absorbance characteristics, which indicate complex formation.
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Data Analysis: The potentiometric titration data are used to calculate the stability constants of the various Cu(II)-ACES complexes formed.[4] The spectroscopic data helps to validate the speciation model derived from the potentiometric measurements.[4] The different complex stoichiometries identified for the Cu(II)-ACES system include Cu(2+), CuL(+), CuL2, CuH-1L2(-1), and CuH(-2)L2(-2), where L represents the deprotonated ACES molecule.[4]
Stability and Storage
ACES is a stable compound under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place. Aqueous solutions of ACES are also stable, but for critical applications, it is recommended to prepare fresh solutions or filter-sterilize and store them at 2-8 °C.
Applications in Research and Drug Development
The favorable chemical properties of ACES make it a valuable tool in various scientific disciplines:
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Biochemical and Enzymatic Assays: Its buffering range is ideal for studying many physiological enzymes.
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Cell Culture: ACES can be used as a component of cell culture media to maintain a stable pH environment.
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Electrophoresis: It is employed as a buffer in both agarose and polyacrylamide gel electrophoresis.
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Pharmaceutical Formulations: ACES can be used as an excipient to buffer pharmaceutical preparations, enhancing the stability and solubility of active pharmaceutical ingredients.[2]
